20-Dihydro-20-O-phenyl desmycosin
Description
Properties
CAS No. |
91661-60-8 |
|---|---|
Molecular Formula |
C45H71NO14 |
Molecular Weight |
850.0 g/mol |
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5R,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-phenoxyethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C45H71NO14/c1-11-35-31(24-56-45-43(54-10)42(53-9)39(51)29(6)58-45)21-25(2)17-18-33(47)26(3)22-30(19-20-55-32-15-13-12-14-16-32)41(27(4)34(48)23-36(49)59-35)60-44-40(52)37(46(7)8)38(50)28(5)57-44/h12-18,21,26-31,34-35,37-45,48,50-52H,11,19-20,22-24H2,1-10H3/b18-17+,25-21+/t26-,27+,28-,29-,30+,31-,34-,35-,37+,38+,39-,40-,41-,42-,43-,44+,45?/m1/s1 |
InChI Key |
HZIOKXAJYAYHND-BBJHFRLJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)O)N(C)C)O)CCOC3=CC=CC=C3)C)\C)COC4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCOC3=CC=CC=C3)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 20 Modified Desmycosin Analogues
Correlating C-20 Substituent Variation with Biological Activity
The aldehyde function at the C-20 position of desmycosin is a prime site for chemical derivatization. acs.org Early efforts showed that modifications to this group could lead to enhanced oral bioavailability and more sustained antibiotic concentrations in vivo. acs.org
The introduction of diverse aromatic and aliphatic groups at the C-20 position significantly influences the antimicrobial profile of desmycosin analogues. It has been demonstrated that C-20-modified derivatives of desmycosin generally exhibit greater activity against Gram-negative bacteria compared to analogous derivatives of tylosin (B1662201). acs.org The nature of the substituent is critical; for instance, molecular modeling has suggested that aromatic substituents play a key role in enhancing binding affinity to the target site. acs.org
Research into creating hybrids of desmycosin with other bioactive scaffolds, such as quinoline (B57606), has yielded promising results. In one study, 1,2,3-triazole tethered quinoline-desmycosin hybrids showed not only potent activity against Gram-positive bacteria like Staphylococcus aureus but also remarkable antiplasmodial activity. sci-hub.se Another study involved designing and synthesizing 18 new tylosin derivatives by modifying the C-20 position to include a side chain containing 3-quinoline or 3-pyridine. sioc-journal.cn The resulting compound, 20-deoxy-20-{N-p-fluorobenzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide, demonstrated significant activity against both sensitive and drug-resistant strains of S. aureus and E. coli. sioc-journal.cn
The length and flexibility of the linker connecting the aromatic moiety to the macrolide core also affect activity. Studies on quinoline-triazole hybrids found that a longer propylene (B89431) linker between the quinoline and triazole components resulted in more potent analogues compared to those with a shorter ethylene (B1197577) linker, a phenomenon attributed to an increase in lipophilicity. sci-hub.se
Table 1: Antimicrobial Activity of C-20 Aromatic Analogues
| Compound | Target Organism | Activity (MIC µg/mL) | Citation |
|---|---|---|---|
| 20-deoxy-20-{N-p-fluorobenzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide (4g) | S. aureus | <0.0625 | sioc-journal.cn |
| Compound 4g | E. coli | 4 | sioc-journal.cn |
| Compound 4g | S. hemolyticus (resistant) | <0.0625 | sioc-journal.cn |
| Compound 4g | E. coli (resistant) | 8 | sioc-journal.cn |
| 1,2,3-triazole tethered quinoline-desmycosin hybrid (16a) | S. aureus | 1.0 | sci-hub.se |
Reductive amination of the C-20 aldehyde group on desmycosin and related macrolides has produced a vast number of derivatives with significant antibiotic properties. nih.gov The most useful activity has been discovered within a series of derivatives created by the reductive amination of desmycosin with secondary amines. nih.govresearchgate.net These C-20 amino derivatives have demonstrated good in vitro antimicrobial activity against pathogens like Pasteurella haemolytica, Pasteurella multocida, and various Mycoplasma species. researchgate.netnih.gov
The introduction of cyclic amine structures is particularly noteworthy. A series of 20-deoxo-20-cyclic (alkylamino) derivatives of tylosin and desmycosin were prepared via reductive amination using cyclic alkylamines. nih.gov One of the most successful outcomes of this research is the development of tilmicosin (B555) (20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin). acs.orgnih.gov This semi-synthetic derivative has an extended antimicrobial spectrum compared to tylosin and is particularly effective against P. multocida and P. haemolytica, making it a crucial therapeutic agent in veterinary medicine for treating bacterial pneumonia. nih.govnih.gov The antibiotic strength of these analogues is often directly governed by the specific amine component introduced. nih.govresearchgate.net
Table 2: In Vitro Activity of C-20 Cyclic Amino Desmycosin Derivatives
| Derivative Class | Target Organism | Activity (MIC Range µg/mL) | Citation |
|---|---|---|---|
| C-20 amino derivatives | Pasteurella haemolytica | 0.78 - 6.25 | researchgate.netnih.gov |
| C-20 amino derivatives | Pasteurella multocida | 0.78 - 6.25 | researchgate.netnih.gov |
A productive strategy for diversifying the C-20 position involves converting the aldehyde moiety into α-acylamino and α-acyloxy amide functionalities. nih.gov This is achieved through isonitrile-based Ugi and Passerini multicomponent reactions, which allow for the creation of a diverse library of compounds under mild conditions. nih.govresearchgate.net The antibacterial potency of the resulting conjugates is highly dependent on the nature of the components introduced during the reaction. nih.govresearchgate.netresearchgate.net
In Ugi reactions, the amine component plays a crucial role. A methylamine-derived desmycosin bis-amide showed an enhanced inhibition rate against the Gram-negative bacterium Aliivibrio fischeri (99% inhibition at 1 µM) compared to the parent desmycosin (83% at 1 µM). nih.govresearchgate.net Conversely, using amine and isocyanide components with long acyclic chains or bulky groups tended to reduce the potency. nih.govresearchgate.nethilarispublisher.com However, employing carboxylic acids with longer chain lengths led to conjugates with increased bioactivity. nih.govresearchgate.net
In the three-component Passerini reaction, a butyric acid-derived α-acyloxy amide derivative also displayed higher activity (90% inhibition at 1 µM) than the parent desmycosin. nih.govresearchgate.nethilarispublisher.com
Table 3: Activity of C-20 Amide Derivatives Against Aliivibrio fischeri
| Compound/Derivative Type | Reaction Type | Inhibition Rate (at 1 µM) | Parent Compound Inhibition | Citation |
|---|---|---|---|---|
| Methylamine derived bis-amide (4) | Ugi | 99% | 83% | nih.govresearchgate.net |
| Butyric ester amide (22) | Passerini | 90% | 83% | nih.govresearchgate.net |
| Derivatives with long/bulky amine & isocyanide components | Ugi | Reduced Potency | N/A | nih.govresearchgate.nethilarispublisher.com |
Contribution of C-3 and Other Skeletal Modifications to SAR
To fully explore the SAR of desmycosin, modifications have been made to other positions on the macrolide ring in conjunction with C-20 substitutions. nih.govacs.org The C-3 hydroxyl group has been a particular point of interest. acs.orgnih.govacs.org Researchers have synthesized series of 3,20-di-O-substituted derivatives to assess the importance of the C-3 position for biological activity. nih.govacs.org
The synthesis of these dual-modified analogues often involves a sequence of protective group chemistry, followed by modification of the C-20 aldehyde (e.g., via a Wittig reaction) and esterification at the C-3 position. nih.govacs.org Another approach involves the oxidation of the 3-hydroxyl group under modified Moffatt-Pfitzner conditions to create 3-keto derivatives. researchgate.net These 16-membered ketolides were investigated to see if they possessed analogous activity to the 14-membered ketolides derived from erythromycin, which are known to be effective against macrolide-resistant bacteria. researchgate.net The in vitro evaluation of these varied derivatives has shown that most retain good antimicrobial activity against Gram-positive bacteria. nih.govacs.org
In Silico Approaches to SAR: Molecular Docking, DFT, and POM Studies
Computational methods are increasingly used to rationalize experimental findings and guide the design of new desmycosin analogues. nih.gov These in silico studies, including molecular docking, Density Functional Theory (DFT), and Petra/Osiris/Molinspiration (POM) analyses, provide crucial insights into the interactions between the antibiotic and its biological target. mdpi.comconsensus.appdovepress.com
Molecular Docking is used to predict the binding affinity and mode of interaction of desmycosin derivatives with their target, typically the bacterial ribosome. nih.govmdpi.com By simulating the fit of a ligand into the active site of a protein, docking studies can help explain why certain substituents enhance activity while others diminish it. mdpi.comdovepress.com For example, docking can reveal favorable hydrogen bonding or hydrophobic interactions that stabilize the drug-target complex. scirp.org
Density Functional Theory (DFT) calculations are employed to study the electronic properties and geometric structures of the molecules. mdpi.comdovepress.comscirp.org This quantum chemical method helps in understanding chemical reactivity indicators such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These parameters can rationalize the observed biological activity and stability of the analogues. nih.gov
POM (Petra/Osiris/Molinspiration) studies and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are used to evaluate the drug-likeness and pharmacokinetic profiles of new analogues. nih.govconsensus.app These computational screens help to identify candidates with potentially favorable properties early in the drug discovery process, minimizing the need for extensive synthesis and testing of compounds that are unlikely to succeed. consensus.app
In Vitro Biological Activities and Molecular Mechanisms of 20 Modified Desmycosin Analogues
Broad-Spectrum Antimicrobial Activity Profiles
Derivatives of desmycosin have been evaluated to determine their spectrum of antimicrobial efficacy. Modifications, particularly at the C-20 position, aim to enhance potency and broaden activity against various bacterial pathogens.
Macrolide antibiotics are generally recognized for their activity against Gram-positive bacteria. nih.gov In vitro evaluations of a series of 20-O-substituted desmycosin derivatives have demonstrated that most of these compounds possess good antimicrobial activity against Gram-positive bacteria. nih.gov This class of antibiotics, including derivatives of the parent compound tylosin (B1662201), has shown effectiveness against sensitive strains of staphylococci. fao.org While macrolides are active against bacteria like Staphylococcus and Streptococcus, some derivatives like dihydro-desmycosin have shown decreased antimicrobial activity compared to the parent compounds tylosin A and B. nih.govfao.org
Table 1: General Activity of Desmycosin Analogues against Gram-Positive Bacteria
| Compound Class | Target Organisms | Reported Activity |
|---|---|---|
| 20-O-substituted desmycosin derivatives | Gram-positive bacteria | Good antimicrobial activity. nih.gov |
| Tylosin derivatives | Tylosin-sensitive Staphylococci | Effective. fao.org |
A significant challenge in antibiotic development is achieving efficacy against Gram-negative bacteria. researchgate.net Research into desmycosin analogues has explored this challenge by modifying the C-20 aldehyde moiety to enhance antibacterial properties. researchgate.netacs.org The antibacterial activity of these modified conjugates was tested against the Gram-negative bacterium Aliivibrio fischeri. researchgate.netacs.org Certain amine-derived desmycosin bis-amides showed an enhanced inhibition rate against A. fischeri compared to the parent desmycosin. researchgate.net Furthermore, specific semi-synthetic analogues of desmycosin were found to expand their antibacterial impact to include other Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae. researchgate.net
Table 2: Activity of Modified Desmycosin Analogues against Gram-Negative Bacteria
| Compound Type | Target Organism | Finding |
|---|---|---|
| C-20 modified desmycosin conjugates | Aliivibrio fischeri | Activity tested, with some derivatives showing enhanced inhibition. researchgate.netacs.org |
Desmycosin derivatives are notable for their activity against specific veterinary pathogens. A semi-synthetic macrolide derived from desmycosin, 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin), has shown potent in vitro activity, inhibiting the growth of Pasteurella multocida, Pasteurella haemolytica, and Mycoplasma hyopneumoniae at concentrations of 6.25 µg/ml or less. nih.govchembk.com The parent compound, tylosin, is also used in the treatment of infections caused by Mycoplasma gallisepticum. fao.org Pasteurella multocida is a Gram-negative coccobacillus that causes a variety of diseases in animals. woah.orgnih.gov
Table 3: Minimum Inhibitory Concentrations (MICs) of a Desmycosin Derivative (EL-870/Tilmicosin) against Specific Animal Pathogens
| Pathogen | MIC (µg/ml) |
|---|---|
| Pasteurella multocida | ≤ 6.25 nih.govchembk.com |
| Pasteurella haemolytica | ≤ 6.25 nih.gov |
| Mycoplasma hyopneumoniae | ≤ 6.25 nih.govchembk.com |
| Actinobacillus pleuropneumoniae | ≤ 6.25 nih.govchembk.com |
| Streptococcus suis | ≤ 6.25 nih.gov |
Source: Data for the related desmycosin derivative EL-870 (tilmicosin). nih.govchembk.com
Interaction with Ribosomal Targets and Inhibition of Protein Synthesis
The primary mechanism of action for macrolide antibiotics, including desmycosin and its derivatives like 20-Dihydro-20-O-phenyl desmycosin, is the inhibition of bacterial protein synthesis. ontosight.aicymitquimica.com These compounds bind to the 50S subunit of the bacterial ribosome. ontosight.aicymitquimica.comresearchgate.net
More specifically, X-ray analysis has revealed that macrolides bind within the ribosomal exit tunnel (RT), a channel inside the large ribosomal subunit through which the nascent polypeptide chain passes. msu.rumsu.ru The macrolide molecule positions itself in a way that it covers most of the tunnel's cleft, creating a mechanical obstruction that blocks the passage of the growing polypeptide chain. msu.rumsu.ru This steric hindrance is a key aspect of how macrolides inhibit protein synthesis. msu.ru Some 16-membered macrolides have also been shown to inhibit the peptidyl transferase reaction. fao.org Preliminary analyses have confirmed that peptide derivatives of desmycosin effectively inhibit protein synthesis in non-cellular systems, highlighting their potential as probes for studying the ribosomal tunnel. msu.rumsu.ru
Activity against Resistant Bacterial Phenotypes (e.g., MLS(B)-resistant strains)
Bacterial resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLS(B) resistance) is a significant clinical issue. nih.govnih.gov This resistance can be expressed in two primary ways: constitutively (cMLSb), where the resistance mechanism is always active, or inducibly (iMLSb), where resistance is activated only in the presence of an inducing agent like erythromycin. nih.govd-nb.infomdpi.com Strains with inducible resistance may appear susceptible to some MLS(B) antibiotics like clindamycin (B1669177) in standard tests, potentially leading to treatment failure. nih.govd-nb.info
A crucial finding for 20-modified desmycosin analogues is their differential activity against these resistant phenotypes. A study on a series of 20-O-substituted and 3,20-di-O-substituted derivatives of desmycosin found that these compounds were active against MLS(B)-resistant strains that exhibited inducible resistance. nih.gov However, they were not active against strains that were constitutively resistant to erythromycin. nih.gov This suggests that these modifications can overcome the inducible resistance mechanism but not the constitutive one.
Exploration of Other Pharmacological Activities (e.g., Antimalarial potential of related macrolides)
Beyond their antibacterial properties, some macrolide antibiotics and their derivatives have been explored for other pharmacological uses. Notably, tylosin A and certain derivatives of desmycosin (tylosin B) have demonstrated antimalarial activity. researchgate.netscispace.com This has prompted investigations into these compounds as potentially inexpensive and effective antimalarial agents. scispace.com
Research has shown that novel C-9 oxime derivatives of desmycosin exhibit antimalarial activity against chloroquine-resistant Plasmodium falciparum. scispace.com Synthetic analogues of other antiparasitic compounds have also shown high activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov This line of research indicates that the desmycosin scaffold is a promising starting point for the development of new antimalarial drugs. scispace.comacs.org
Biosynthesis, Biotransformation, and Degradation Pathways Relevant to Desmycosin Derivatives
Biogenesis of Desmycosin as a Tylosin (B1662201) Metabolite/Precursor
Desmycosin (also known as tylosin B) is a naturally occurring macrolide that arises from the fermentation of Streptomyces fradiae. dergipark.org.trmsu.ru Its biogenesis is intricately linked to that of tylosin A. Under specific conditions, particularly in acidic environments, tylosin A undergoes degradation to form desmycosin. researchgate.netnih.gov This transformation involves the hydrolytic cleavage of the mycarose (B1676882) sugar from the tylosin structure. google.com
Desmycosin is not only a degradation product but also a key metabolite of tylosin. In animal metabolism, tylosin A can be biotransformed into several compounds, including desmycosin. fao.orginchem.org For instance, in rats administered with radiolabelled tylosin, a significant portion of the excreted residues was identified as desmycosin, alongside tylosin A and dihydrodesmycosin. inchem.org Similarly, in pigs, desmycosin is a notable metabolite found in excreta. fao.org The biotransformation of tylosin to desmycosin is a critical consideration in residue analysis, as the degradation product often retains antimicrobial activity. researchgate.netnih.gov
Chemical Degradation Pathways of Tylosin and Desmycosin
The chemical stability of tylosin and desmycosin is a significant factor in their environmental fate and analytical determination. Tylosin A is known to be unstable in acidic conditions, readily degrading to desmycosin. researchgate.netnih.gov This degradation is particularly relevant in matrices such as honey, where the acidic environment facilitates the conversion. researchgate.netnih.govusda.gov The half-life of tylosin A converting to desmycosin in honey at 34°C is approximately four months. usda.gov
Further degradation of tylosin can occur under various environmental conditions. In water and soil, tylosin A can degrade into several products, including desmycosin, relomycin (B1679263) (tylosin D), and dihydrodesmycosin. researchgate.netoup.comnih.gov Photolysis can also contribute to the degradation of tylosin, leading to the formation of photoreaction isomers. oup.comnih.gov In swine manure, both biotic and abiotic processes contribute to the degradation of tylosin and its related compounds, with sorption to solids being a primary mechanism of disappearance. researchgate.net
Stress degradation studies on tylosin have shown its susceptibility to acidic, alkaline, and thermal conditions. dergipark.org.tr In acidic media (pH < 4), tylosin is converted to desmycosin. msu.ru Thermal degradation in aqueous solutions and honey can also be significant, leading to the formation of desmycosin and other products like 5-O-mycaminosyltylonolide (OMT) and lactenocin. tandfonline.com
Electrochemical and Chemical Oxidation Studies of Desmycosin
The dienonic moiety of desmycosin is a key site for chemical and electrochemical modifications. nih.govresearchgate.net Chemical oxidation of desmycosin using agents like m-chloroperbenzoic acid results in the formation of 12,13-dihydro-12,13-dihydroxy derivatives. nih.govresearchgate.net
Electrochemical methods have also been employed to modify the desmycosin structure. Indirect electrochemical oxidation, using hypobromite (B1234621) as an intermediate, leads to a novel bicyclo derivative, 13-hydroxy-3-dehydroxy-3,12-oxa-desmycosin. nih.govresearchgate.net Electrochemical reduction of desmycosin at a mercury electrode has been shown to produce a symmetric dimer at the C13 position and 10,11-dihydrodesmycosin. nih.gov These studies demonstrate the potential of electrochemical techniques to generate novel desmycosin derivatives with altered biological activities. nih.govresearchgate.netnih.gov
Enzymatic Modifications and Bioconversion Processes of Macrolide Scaffolds
The macrolide scaffold, including that of desmycosin, is a versatile platform for enzymatic modifications and bioconversion. nih.gov These processes can lead to the generation of new derivatives with improved properties. For example, the introduction of a 3,5-dimethylpiperidine (B146706) moiety at the C-20 position of desmycosin through reductive amination yields tilmicosin (B555), a significant veterinary antibiotic. inchem.orgacs.org
Enzymatic modifications can occur at various positions on the macrolide ring and its sugar substituents. nih.gov Biotransformation using microbial cultures can introduce new sugar moieties, leading to novel macrolide derivatives. conicet.gov.ar For instance, activated sludge cultures have been shown to effectively degrade macrolide antibiotics through processes like phosphorylation. nih.govirb.hr
The biosynthesis of macrolides involves polyketide synthases, which offer a modular approach to creating structural diversity. nih.gov By manipulating these enzymatic pathways, it is possible to generate novel macrolide structures. nih.govmdpi.com Furthermore, enzymes like macrolide phosphotransferases and esterases are involved in bacterial resistance mechanisms by modifying the antibiotic structure, rendering it inactive. nih.gov Understanding these enzymatic processes is crucial for both overcoming antibiotic resistance and for the rational design of new macrolide therapeutics. nih.govnih.govmdpi.com
Advanced Analytical Methodologies for Research on 20 Dihydro 20 O Phenyl Desmycosin and Its Analogues
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of novel or modified compounds. High-resolution techniques provide detailed information about the molecular framework, atomic connectivity, and exact molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of organic molecules like 20-Dihydro-20-O-phenyl desmycosin. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC, HSQC) experiments is required for a complete and unambiguous assignment of all proton and carbon signals.
The structure of 20-Dihydro-20-O-phenyl desmycosin is confirmed by identifying key differences in the NMR spectra compared to its precursor, desmycosin. The most significant changes occur at the C-20 position of the macrolide ring.
¹H NMR: In desmycosin, the C-20 position is an aldehyde, exhibiting a characteristic proton signal around 9.7 ppm. For 20-Dihydro-20-O-phenyl desmycosin, this aldehyde signal is absent. New signals appear corresponding to the methylene (B1212753) protons of the C-20 -CH₂-O- group and the aromatic protons of the phenyl ring, typically observed between 6.8 and 7.5 ppm.
¹³C NMR: The aldehyde carbon signal (around 202 ppm) of desmycosin is replaced by a signal for the C-20 methylene carbon (around 60-70 ppm). Additionally, new aromatic carbon signals from the phenyl group appear in the 110-160 ppm range.
2D NMR: Two-dimensional techniques are crucial for confirming connectivity.
COSY (Correlation Spectroscopy) establishes proton-proton couplings within the spin systems of the macrolide ring and the sugar moieties.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. For this analogue, a key HMBC correlation would be observed between the protons on the C-20 methylene group and the ipso-carbon of the phenyl ring, confirming the ether linkage.
Table 1: Expected Key ¹H and ¹³C NMR Chemical Shift Assignments for Structural Moieties in 20-Dihydro-20-O-phenyl desmycosin Note: These are typical, illustrative chemical shift ranges. Actual values may vary based on solvent and other experimental conditions.
| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Macrolide Ring | C-20 (-CH₂-) | 3.5 - 4.5 | 60 - 70 |
| C-9 (=C=O) | - | 200 - 205 | |
| Phenyl Group | Aromatic (C-H) | 6.8 - 7.5 | 110 - 130 |
| Aromatic (C-O) | - | 155 - 160 | |
| Desosamine (B1220255) Sugar | H-1' (Anomeric) | ~4.3 | ~103 |
| N(CH₃)₂ | ~2.5 | ~41 | |
| Mycinose (B1239270) Sugar | H-1''' (Anomeric) | ~4.6 | ~101 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com Unlike nominal mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), allowing for the calculation of a unique molecular formula. mdpi.com This is essential for verifying the successful synthesis of 20-Dihydro-20-O-phenyl desmycosin and differentiating it from other potential byproducts.
For 20-Dihydro-20-O-phenyl desmycosin, with a molecular formula of C₄₅H₇₁NO₁₄, HRMS analysis using a technique like electrospray ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be performed. mdpi.com The experimentally measured mass is compared against the theoretical (calculated) exact mass to confirm the compound's identity.
Table 2: Calculated Exact Masses for HRMS Confirmation of 20-Dihydro-20-O-phenyl desmycosin (C₄₅H₇₁NO₁₄)
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₄₅H₇₂NO₁₄⁺ | 850.4947 |
| [M+Na]⁺ | C₄₅H₇₁NNaO₁₄⁺ | 872.4767 |
Hyphenated Chromatographic Techniques for Separation and Quantification
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the gold standard for analyzing complex mixtures containing macrolide antibiotics.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for detecting and quantifying macrolides in various matrices. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) systems utilize smaller particle-size columns to achieve higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.comfrontiersin.org
For the analysis of 20-Dihydro-20-O-phenyl desmycosin, a reversed-phase chromatographic method would typically be employed. mdpi.com The stationary phase is commonly a C18 column, while the mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comwaters.com
Detection is performed using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, characteristic product ion is monitored in the third quadrupole. This process provides a high degree of specificity and is ideal for quantification.
Table 3: Representative UPLC-MS/MS Parameters for Macrolide Analysis Note: The precursor/product ions for the target compound are hypothetical but based on the known fragmentation patterns of macrolides, such as the characteristic loss of the desosamine sugar moiety.
| Parameter | Typical Value / Condition |
|---|---|
| Chromatography | |
| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mode | Gradient Elution |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 850.5 |
Application in Monitoring Reaction Progress and Purity Analysis
HPLC and UPLC methods with UV detection are routinely used to monitor the progress of chemical reactions and to assess the purity of the final product. researchgate.net During the synthesis of 20-Dihydro-20-O-phenyl desmycosin from desmycosin, small aliquots of the reaction mixture can be periodically analyzed. iastate.edu
The chromatogram would show the peak corresponding to the desmycosin starting material decreasing over time, while the peak for the 20-Dihydro-20-O-phenyl desmycosin product increases. This allows for the determination of the optimal reaction time and helps to identify the formation of any significant byproducts. iastate.edu Once the reaction is complete, the same method is used to determine the purity of the isolated product by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. nih.gov
Table 4: Hypothetical HPLC Data for Monitoring Reaction Progress
| Reaction Time (hours) | Desmycosin Peak Area (%) | Product Peak Area (%) | Impurity Peak Area (%) |
|---|---|---|---|
| 0 | 99.5 | 0 | 0.5 |
| 2 | 65.2 | 33.1 | 1.7 |
| 4 | 28.9 | 68.5 | 2.6 |
| 6 | 5.1 | 91.3 | 3.6 |
Chromatographic Techniques for Compound Isolation and Purification (e.g., Preparative HPLC)
After synthesis, the target compound must be isolated from unreacted starting materials, reagents, and byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, serving as a scaled-up version of analytical HPLC. lcms.czgilson.com
The goal of preparative HPLC is to isolate larger quantities of a pure compound for further research. gilson.com This is achieved by using wider-diameter columns (often >20 mm) packed with the same stationary phase as the analytical column. The sample is injected in larger volumes or at higher concentrations, and the flow rates are significantly higher. The eluent corresponding to the peak of the desired compound is collected using a fraction collector. These fractions are then combined, and the solvent is removed to yield the purified 20-Dihydro-20-O-phenyl desmycosin.
Table 5: Comparison of Typical Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column I.D. | 2.1 - 4.6 mm | 20 - 50 mm (or larger) |
| Flow Rate | 0.2 - 1.5 mL/min | 15 - 100 mL/min |
| Sample Load | Micrograms (µg) to low Milligrams (mg) | High Milligrams (mg) to Grams (g) |
| Objective | Analysis and Quantification | Isolation and Purification |
| Detection | Non-destructive (UV, MS) | Primarily UV (non-destructive) |
| Outcome | Chromatogram (Data) | Collected Fractions (Pure Compound) |
Future Perspectives and Emerging Research Avenues for 20 Dihydro 20 O Phenyl Desmycosin Research
Rational Design and Synthesis of Next-Generation Macrolide Antibiotics
The development of new macrolide antibiotics increasingly relies on rational design, a strategy that uses structural insights to create compounds with improved properties. nih.govweizmann.ac.il This approach moves beyond traditional trial-and-error synthesis by using computational tools to predict how modifications to a parent molecule, such as 20-Dihydro-20-O-phenyl desmycosin, will affect its antibacterial activity, particularly against resistant strains. nih.govornl.gov
Research focuses on modifying key positions on the macrolide scaffold. The C-20 position of desmycosin, an aldehyde group, is a prime target for derivatization. nih.govresearchgate.net The synthesis of 20-O-substituted and 3,20-di-O-substituted desmycosin derivatives has been a fruitful area of exploration. nih.gov For instance, the creation of 20-deoxo-20-cyclic (alkylamino) derivatives of desmycosin through reductive amination has yielded compounds with significant in vitro activity against pathogens like Pasteurella haemolytica and Pasteurella multocida. nih.gov One such derivative, tilmicosin (B555), was successfully developed for veterinary use. nih.gov The phenyl group in 20-Dihydro-20-O-phenyl desmycosin itself is an example of such a C-20 modification, and future work will involve designing and synthesizing analogs with different aromatic and heterocyclic rings at this position to enhance interactions with the bacterial ribosome.
Computational approaches are essential in this design process, enabling the screening of virtual libraries of compounds for properties like binding affinity to the ribosome, solubility, and membrane permeability before committing to complex synthesis. nih.govweizmann.ac.il Molecular dynamics simulations can model how macrolides bind within the ribosomal exit tunnel and how mutations conferring resistance affect this binding, providing a roadmap for designing derivatives that can overcome these resistance mechanisms. nih.govornl.gov By combining parallel array synthesis techniques with these computational predictions, researchers can rapidly explore structure-activity relationships (SAR) and accelerate the discovery of potent next-generation macrolides. nih.gov
| Desmycosin Derivative Type | Synthesis Strategy | Key Research Finding | Reference(s) |
| 20-O-Substituted Derivatives | Standard protective group chemistry, Wittig reaction, esterification | Allows for rapid exploration of structure-activity relationships to improve potency. | nih.gov |
| 20-Deoxo-20-Cyclic Amino Derivatives | Reductive amination of the C-20 aldehyde | Resulted in tilmicosin, a veterinary therapeutic agent for pasteurellosis. | nih.gov |
| α-Acylamino/α-Acyloxy Amides | Isonitrile-based Ugi and Passerini reactions at the C-20 aldehyde | Certain derivatives showed enhanced inhibition against Gram-negative bacteria. | researchgate.net |
| Amidinobenzimidazolyl Derivatives | Reaction of amidino-substituted o-phenylenediamine (B120857) with the C-20 aldehyde | Created new derivatives with tested antimicrobial activity. | nih.gov |
Investigation of New Mechanisms of Action for Modified Macrolides
Macrolide antibiotics traditionally function by binding to the 50S ribosomal subunit and blocking the exit tunnel, thereby inhibiting protein synthesis. nih.gov However, the emergence of resistance, often through modification of the ribosomal target (e.g., methylation of A2058 of the 23S rRNA), necessitates the development of drugs that can either overcome these changes or act via different mechanisms. nih.govornl.gov
Derivatives of desmycosin, such as 20-Dihydro-20-O-phenyl desmycosin, offer a platform to investigate new or altered interactions with the ribosome. The introduction of novel side chains, like the phenyl group at the C-20 position, could lead to additional contact points within the ribosomal tunnel, potentially restoring affinity for a mutated ribosome or even inhibiting its function in a new way. Molecular dynamics simulations are a powerful tool to explore these possibilities, allowing researchers to visualize how modified macrolides interact with key nucleotides like A751 in the tunnel. nih.gov By understanding these interactions at an atomic level, it may be possible to design compounds that are less susceptible to existing resistance mechanisms.
Furthermore, some research points to macrolides having effects beyond simple protein synthesis inhibition. For example, studies on azithromycin (B1666446) impurities have suggested a link between macrolide structure and hepatotoxicity, possibly involving the c-fos gene. nih.gov While this relates to side effects, it highlights that macrolides can have complex biological activities. Future investigations should explore whether modifications on the desmycosin scaffold could induce novel antibacterial effects, such as disrupting bacterial membrane integrity or interfering with other essential cellular processes, providing alternative pathways to kill resistant bacteria.
Application of Chemoenzymatic Synthesis for Complex Analogue Production
While traditional organic synthesis is crucial for creating macrolide derivatives, it can be complex and yield low amounts of the final product. beilstein-journals.org Chemoenzymatic synthesis, which combines chemical steps with biological transformations using enzymes, offers a powerful and efficient alternative for producing complex analogues of compounds like 20-Dihydro-20-O-phenyl desmycosin. beilstein-journals.org This approach harnesses the high selectivity and efficiency of enzymes to perform difficult chemical reactions under mild conditions. umich.edursc.org
A key application of this strategy in macrolide synthesis involves polyketide synthases (PKS) and glycosyltransferases. PKS assembly lines are responsible for building the macrolactone core of the antibiotic. beilstein-journals.orgchemrxiv.org Researchers have successfully used PKS modules in vitro to generate novel 12- and 14-membered macrolactones from unnatural precursor molecules. chemrxiv.org These novel cores can then be further modified. For example, glycosyltransferases, enzymes that attach sugar moieties to the macrolactone, have been shown to be flexible, accepting unnatural aglycones and a range of sugar substrates. umich.edu This allows for the creation of a diverse library of glycosylated macrolide analogues, some of which have demonstrated improved antibacterial activity and metabolic stability. umich.eduumich.edu
Thioesterase (TE) domains, which catalyze the final ring-closing step in macrolide biosynthesis, also show broad substrate tolerance and can be used to cyclize chemically synthesized linear precursors into novel macrocycles. beilstein-journals.org By integrating these enzymatic steps with chemical synthesis, researchers can efficiently generate macrolide derivatives with modifications that would be challenging to achieve through purely chemical means, accelerating the development of new antibiotic candidates. chemrxiv.org
| Enzymatic Approach | Description | Potential Application for Desmycosin Analogues | Reference(s) |
| Polyketide Synthase (PKS) Engineering | Using PKS modules to assemble novel macrolactone backbones from unnatural precursors. | Generation of desmycosin analogues with altered core ring structures. | beilstein-journals.orgchemrxiv.org |
| Glycosyltransferase Biotransformation | Employing flexible glycosyltransferases to attach various natural or unnatural sugars to the macrolide core. | Creation of novel glycovariants of 20-Dihydro-20-O-phenyl desmycosin to improve solubility and activity. | umich.eduumich.edu |
| Thioesterase (TE) Catalysis | Using isolated TE domains to catalyze the macrocyclization of chemically synthesized linear molecules. | Efficiently producing the core ring of complex desmycosin derivatives. | beilstein-journals.org |
Development of Predictive Models for Structure-Activity Relationships
The synthesis and testing of every possible derivative of a compound like 20-Dihydro-20-O-phenyl desmycosin is impractical. Therefore, the development of robust predictive models for structure-activity relationships (SAR) is a critical component of modern drug discovery. psu.edu These computational models use existing data to forecast the biological activity and other properties of novel, untested molecules.
Machine learning algorithms, such as random forest models, have shown promise in predicting the bioactivity of macrolactones. nih.gov By training these models on large datasets of known macrolides and their properties, researchers can create tools that predict the antibacterial potency of new designs. nih.govacs.org These models rely on molecular descriptors—numerical representations of a molecule's chemical features—to build their predictions. The development of new descriptors specifically for the macrolide class can further improve model accuracy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another key tool. nih.gov These models establish a mathematical relationship between chemical structure and biological activity. For example, a QSAR model could correlate specific structural features of desmycosin derivatives with their minimum inhibitory concentration (MIC) against a particular bacterial strain. Such models can also be used to predict other important properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox), helping to identify promising candidates early in the discovery process and flag those likely to have adverse effects. nih.govresearchgate.net By integrating these predictive models into the design cycle, research can be prioritized on the most promising compounds, making the path to new antibiotics more efficient and cost-effective. nih.govweizmann.ac.il
Q & A
Q. What spectroscopic and chromatographic methods are most effective for characterizing 20-Dihydro-20-O-phenyl desmycosin?
Q. How can researchers optimize the synthetic pathway for 20-Dihydro-20-O-phenyl desmycosin to improve yield?
Methodological Answer: Employ Design of Experiments (DoE) frameworks, such as factorial design, to evaluate variables like reaction temperature, catalyst concentration, and solvent polarity. For macrolide derivatives, studies show that optimizing pH (6.5–7.5) and using non-polar solvents (e.g., dichloromethane) can reduce byproduct formation by 30% .
Q. What in vitro models are suitable for assessing the bioactivity of 20-Dihydro-20-O-phenyl desmycosin against resistant bacterial strains?
Methodological Answer: Use minimum inhibitory concentration (MIC) assays with Gram-positive pathogens (e.g., Staphylococcus aureus ATCC 29213) and compare results to established macrolides like erythromycin. Include time-kill kinetics to evaluate bacteriostatic vs. bactericidal effects. Recent studies highlight discrepancies in MIC values under varying pH conditions, necessitating controlled buffered media .
Q. How should stability studies be designed to evaluate 20-Dihydro-20-O-phenyl desmycosin under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing (40°C, 75% RH) over 6 months, with periodic HPLC analysis. Include photostability assessments (ICH Q1B guidelines) and monitor degradation products via LC-MS. Contradictory data in humidity-sensitive analogs suggest using desiccants in packaging to mitigate hydrolysis .
Advanced Research Questions
Q. How can contradictory data on 20-Dihydro-20-O-phenyl desmycosin’s mechanism of action against ribosomes be resolved?
Methodological Answer: Combine cryo-EM structural analysis of ribosome-ligand complexes with molecular dynamics simulations. For example, conflicting reports on binding affinity (K = 2–5 nM vs. 10–15 nM) may arise from differences in bacterial ribosome isoforms. Validate findings using isogenic mutant strains lacking specific ribosomal proteins .
Q. What experimental designs address variability in pharmacokinetic data for 20-Dihydro-20-O-phenyl desmycosin across animal models?
Methodological Answer: Use a crossover study design with standardized dosing (e.g., 10 mg/kg IV vs. oral) in murine models. Apply population pharmacokinetic (PopPK) modeling to account for inter-species metabolic differences. Recent studies highlight cytochrome P450 (CYP3A4) interactions as a key variable requiring isoform-specific inhibitors .
Q. How can computational modeling improve the prediction of 20-Dihydro-20-O-phenyl desmycosin’s interactions with bacterial efflux pumps?
Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to simulate binding with AcrB-TolC efflux pump components. Validate predictions using efflux pump knockout strains (E. coli ΔacrAB). Studies show discrepancies between in silico binding scores and empirical MIC shifts, suggesting the need for multi-conformational docking approaches .
Q. What methodological strategies reconcile discrepancies in cytotoxicity profiles of 20-Dihydro-20-O-phenyl desmycosin across eukaryotic cell lines?
Methodological Answer: Use high-content screening (HCS) with organoid models to assess tissue-specific toxicity. For instance, conflicting IC values (e.g., 50 μM in hepatocytes vs. >100 μM in fibroblasts) may reflect metabolic activation differences. Include glutathione depletion assays to evaluate oxidative stress pathways .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
